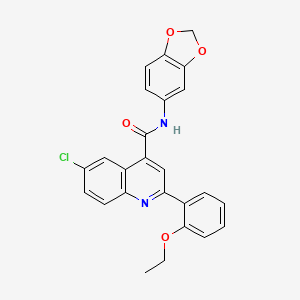![molecular formula C17H14IN5O2S2 B4679219 4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4679219.png)
4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Vue d'ensemble
Description
4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide, also known as compound 13, is a small molecule inhibitor that has been developed for the treatment of cancer. In recent years, there has been an increasing interest in the development of small molecule inhibitors as potential cancer therapeutics due to their ability to target specific molecular pathways involved in cancer development and progression.
Mécanisme D'action
The mechanism of action of 4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide 13 involves the inhibition of a specific molecular target, known as the protein kinase CK2. CK2 is a key regulator of several signaling pathways involved in cancer development and progression, and is overexpressed in many types of cancer. By inhibiting CK2, this compound 13 is able to disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound 13 has been shown to have several other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, this compound 13 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of several inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide 13 for lab experiments is its specificity for CK2, which allows for the selective inhibition of this target without affecting other signaling pathways. In addition, this compound 13 has a favorable safety profile, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of this compound 13 is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of 4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide 13 as a cancer therapeutic. One direction is the development of more potent and selective inhibitors of CK2, which could improve the efficacy of this approach. Another direction is the exploration of combination therapies, in which this compound 13 is used in combination with other cancer therapeutics to enhance its anti-cancer activity. Finally, there is potential for the development of this compound 13 as a diagnostic tool, as CK2 overexpression is a common feature of many types of cancer.
Applications De Recherche Scientifique
Compound 13 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide 13 has potent anti-cancer activity, particularly against tumors that are resistant to traditional chemotherapy. In addition, this compound 13 has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN5O2S2/c18-12-2-4-13(5-3-12)21-17(26)22-14-6-8-15(9-7-14)27(24,25)23-16-19-10-1-11-20-16/h1-11H,(H,19,20,23)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWKBJQOHUZHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,6-dichlorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4679148.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4679158.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4679179.png)
![1-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4679185.png)
![4-{2-[(cyclohexylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4679190.png)

![3-[(2-ethylbutanoyl)amino]-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4679204.png)
![3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4679212.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679221.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4679226.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4679232.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-2-phenylacetamide](/img/structure/B4679242.png)